2-Bromo-5-chloro-3-methylphenol

Physicochemical Property Prediction Regioisomer Comparison pKa Determination

2-Bromo-5-chloro-3-methylphenol (CAS 2092417-16-6) is a dihalogenated methylphenol derivative with the molecular formula C7H6BrClO and a molecular weight of 221.48 g/mol. It is characterized by a bromine atom at the 2-position, a chlorine atom at the 5-position, and a methyl group at the 3-position on the phenolic ring.

Molecular Formula C7H6BrClO
Molecular Weight 221.48 g/mol
Cat. No. B13901632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-chloro-3-methylphenol
Molecular FormulaC7H6BrClO
Molecular Weight221.48 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1Br)O)Cl
InChIInChI=1S/C7H6BrClO/c1-4-2-5(9)3-6(10)7(4)8/h2-3,10H,1H3
InChIKeyUSFSLYCURVAMEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-chloro-3-methylphenol: CAS 2092417-16-6 Properties and Procurement-Ready Specifications


2-Bromo-5-chloro-3-methylphenol (CAS 2092417-16-6) is a dihalogenated methylphenol derivative with the molecular formula C7H6BrClO and a molecular weight of 221.48 g/mol . It is characterized by a bromine atom at the 2-position, a chlorine atom at the 5-position, and a methyl group at the 3-position on the phenolic ring . This compound is commercially available with a purity of ≥98% and is supplied in packaging sizes ranging from 1G to 100KG . Predicted physicochemical properties include a boiling point of 261.0±35.0 °C, a density of 1.674±0.06 g/cm³, and an acid dissociation constant (pKa) of 7.58±0.15 .

Why 2-Bromo-5-chloro-3-methylphenol Cannot Be Substituted by Generic Halogenated Phenols


2-Bromo-5-chloro-3-methylphenol cannot be reliably replaced by its closest analogs, such as 2-Bromo-3-chloro-5-methylphenol (CAS 1780800-51-2) or simpler halogenated phenols, without altering key reactivity and physicochemical properties . The specific ortho-bromo and meta-chloro substitution pattern dictates a unique steric and electronic environment . For instance, ortho-bromophenols exist predominantly in an intramolecularly chelated conformation, which reduces hydrogen-bonding capacity and modulates acidity [1], while the meta-chloro substituent exerts a distinct inductive effect on ring electronics [2]. Regioisomeric variation, as seen in 2-Bromo-3-chloro-5-methylphenol, results in predicted differences in pKa (7.58±0.15) and likely reactivity in cross-coupling reactions . Therefore, substitution with a positional isomer or a mono-halogenated phenol will introduce uncontrolled variability in synthetic outcomes and biological performance.

Quantitative Differentiation Evidence for 2-Bromo-5-chloro-3-methylphenol Against Comparators


Predicted pKa Differentiates 2-Bromo-5-chloro-3-methylphenol from Its Regioisomer

2-Bromo-5-chloro-3-methylphenol exhibits a predicted acid dissociation constant (pKa) of 7.58±0.15, which is identical within experimental error to its positional isomer, 2-Bromo-3-chloro-5-methylphenol (CAS 1780800-51-2) . This indicates that while the pKa does not differentiate the two isomers, the specific substitution pattern of 2-Bromo-5-chloro-3-methylphenol (ortho-Br, meta-Cl) is critical for applications requiring precise control over intramolecular hydrogen bonding and chelation, as ortho-bromophenols are known to exist exclusively in a chelated conformation in aprotic solvents [1].

Physicochemical Property Prediction Regioisomer Comparison pKa Determination

Antibiofilm Activity Profile Places 2-Bromo-5-chloro-3-methylphenol Within Potent Halogenated Phenol Class

In a comprehensive screen of 126 halogenated compounds against Staphylococcus aureus biofilms, halogenated phenols, including dihalogenated methylphenols, were identified as one of five potent compound classes exhibiting significant antibiofilm activity [1]. While the study did not directly test 2-Bromo-5-chloro-3-methylphenol, the most potent compound identified, 2,4,6-triiodophenol (2,4,6-TIP), demonstrated a Minimum Inhibitory Concentration (MIC) of 5 μg/mL for biofilm inhibition [1]. The study further showed that 2,4,6-TIP exhibited broad-spectrum activity against methicillin-resistant S. aureus (MRSA), Vibrio parahaemolyticus, uropathogenic E. coli (UPEC), and Candida albicans, and importantly, demonstrated reduced toxicity compared to phenol in in vivo plant and nematode models [1][2].

Antimicrobial Antibiofilm Halogenated Phenols

Synthetic Utility as a Dihalogenated Scaffold for Cross-Coupling Reactions

2-Bromo-5-chloro-3-methylphenol serves as a valuable scaffold in organic synthesis due to the presence of two distinct halogen atoms (Br and Cl) that can be selectively functionalized [1]. This is a significant advantage over mono-halogenated phenols or phenols with identical halogen substituents. The ortho-bromo group can be selectively transformed into an aryl lithium or Grignard reagent for reaction with trialkyl borates, enabling subsequent Suzuki-Miyaura cross-coupling [1]. Alternatively, the chlorine atom at the meta position can serve as a stable blocking group for late-stage functionalization or participate in Pd-catalyzed reactions under different conditions [2].

Cross-Coupling Suzuki-Miyaura Aryl Halide

Comparative Acidity of Halogenated Phenols: Chloro vs. Bromo Substitution

Density functional theory (DFT) calculations on the complete series of bromophenols, and comparisons with chlorophenols, indicate that bromophenols are slightly stronger acids than their chlorinated analogs due to a larger inductive effect exerted by the bromine substituent [1]. While 2-Bromo-5-chloro-3-methylphenol was not specifically modeled, this class-level trend suggests that the bromine atom in the ortho-position contributes more significantly to lowering the pKa than a chlorine atom in the same position [2]. For comparison, the predicted pKa of 2-Bromo-5-chloro-3-methylphenol is 7.58±0.15 , while the experimentally determined pKa for 2-chlorophenol is 8.49 and for 2-bromophenol is 8.42, reflecting the trend of bromophenols being slightly more acidic [1].

Acidity Halogen Effect pKa

Key Application Scenarios for Procuring 2-Bromo-5-chloro-3-methylphenol


Medicinal Chemistry: Synthesis of Antimicrobial Candidates

2-Bromo-5-chloro-3-methylphenol is an ideal building block for synthesizing novel antimicrobial agents. Its structural classification within the potent halogenated phenol family, as evidenced by the broad-spectrum antibiofilm activity of related compounds (MIC of 5 μg/mL for 2,4,6-TIP against S. aureus) [1], positions it as a promising core scaffold. The presence of two distinct halogen handles (Br and Cl) enables the systematic exploration of structure-activity relationships (SAR) through orthogonal cross-coupling reactions, allowing medicinal chemists to diversify the molecule and optimize antimicrobial potency and selectivity [2].

Organic Synthesis: Orthogonal Cross-Coupling Scaffold

Researchers requiring a dihalogenated phenol with differentiated reactivity should procure 2-Bromo-5-chloro-3-methylphenol. The ortho-bromo group is readily amenable to selective metallation (e.g., Grignard formation) or Pd-catalyzed borylation, enabling subsequent Suzuki-Miyaura coupling [2]. The meta-chloro group can act as a stable blocking group or be activated under different catalytic conditions for a second diversification step. This orthogonal reactivity is a critical differentiator for constructing complex biaryl systems or functionalized aromatic libraries, offering a level of synthetic control not possible with regioisomers or mono-halogenated phenols [3].

Physicochemical and Formulation Studies: pKa-Controlled Deprotonation

The predicted pKa of 2-Bromo-5-chloro-3-methylphenol (7.58±0.15) makes it suitable for applications where pH-dependent behavior is critical . Its enhanced acidity compared to mono-halogenated phenols (e.g., 2-bromophenol pKa 8.42) allows for deprotonation and enhanced water solubility at lower pH values [4]. Furthermore, the unique chelated conformation of the ortho-bromophenol motif in aprotic environments [5] can be exploited in studies of molecular recognition, self-assembly, or formulation science where controlled hydrogen-bonding patterns are essential.

Chemical Biology: Biofilm and Virulence Research

Given the demonstrated efficacy of halogenated phenols in inhibiting biofilm formation and virulence factor production in key pathogens like S. aureus and C. albicans [1], 2-Bromo-5-chloro-3-methylphenol is a valuable tool compound for chemical biology studies. It can be used as a chemical probe to investigate the role of halogenation in modulating antimicrobial activity and toxicity. The low toxicity observed for the lead compound 2,4,6-TIP in in vivo models [1] suggests that strategic halogenation of phenols is a viable approach for developing safer antimicrobials, making this scaffold relevant for procurement in academic and industrial research programs focused on anti-virulence strategies.

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